molecular formula C10H8S2 B1361382 1,5-Naphthalenedithiol CAS No. 5325-88-2

1,5-Naphthalenedithiol

Cat. No.: B1361382
CAS No.: 5325-88-2
M. Wt: 192.3 g/mol
InChI Key: AAPAGLBSROJFGM-UHFFFAOYSA-N
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Description

1,5-Naphthalenedithiol is a chemical compound with the molecular formula C10H8S2 . It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .


Synthesis Analysis

The synthesis of this compound involves a 2-litre round-bottomed flask equipped with a bulb condenser and an efficient Hershberg stirrer . The process includes the addition of 33% sulfuric acid, finely divided 1,5-naphthalenedisulfonyl chloride, and zinc dust amalgam at room temperature . The mixture is heated to reflux for about 6 hours, cooled overnight without agitation, and then filtered . The precipitate is extracted with warm ether, and the combined ether extracts are evaporated, cooled, and filtered . The yield is between 60-77% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string SC1=CC=CC2=C1C=CC=C2S . The compound has no freely rotating bonds, no hydrogen bond acceptors, and no hydrogen bond donors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound is known to participate in various organic transformations due to its properties .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 353.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 57.5±3.0 kJ/mol, and it has a flash point of 178.6±14.3 °C . The compound’s index of refraction is 1.747, and its molar refractivity is 60.4±0.3 cm³ .

Scientific Research Applications

  • Molecular Assembly and Guest Binding :

    • 1,5-Naphthalenedithiol has been used as a water-soluble building block in the creation of octameric [2]-catenanes, which are composed of interlocked molecular squares. These catenanes can be disassembled in the presence of an adamantyl ammonium guest, exhibiting nanomolar affinity in water. This discovery highlights its potential in dynamic combinatorial chemistry and molecular recognition processes (West et al., 2008).
  • Corrosion Inhibition :

    • In studies on aluminum corrosion, this compound demonstrated significant effectiveness as a corrosion inhibitor in NaCl solutions. Its adsorption on the aluminum electrode surface decreased both general and pitting corrosion, indicating its potential use in protective coatings and corrosion prevention technologies (Sherif & Park, 2005).
  • Chemosensing Applications :

    • This compound has been identified as an effective chemosensor for selective sensing of Cu2+ and Ni2+ ions in aqueous solutions. This property is attributed to its ability to change color in the presence of specific metal ions, offering potential applications in environmental monitoring and analytical chemistry (Kavitha & Stalin, 2015).
  • Mass Spectrometry Imaging :

    • This compound derivatives have been utilized in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging. This technique allows for the visualization of the spatial distribution of small molecule metabolites, offering insights into metabolic pathways and mechanisms in biomedical research (Liu et al., 2014).
  • Optoelectronic Properties :

    • Research involving naphthalene-based compounds, including this compound, has shown promising results in the study of optoelectronic properties. These studies are significant for the development of materials in organic semiconductors and potentially in dye-sensitized solar cells (Irfan et al., 2017).
  • Nanotechnology Applications :

    • This compound has been used in the formation of EuS nanocrystal assembles
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, acting as a linker molecule. This has led to the development of novel photo-functional materials with unique luminescent properties, making it a candidate for advanced applications in nanotechnology and materials science (Kawashima et al., 2013).

  • Fluorescent Probes for Kinetic Studies :

    • This compound derivatives have been employed as bifunctional fluorescent probes in kinetic studies. Their reactivity and fluorescence properties allow for the investigation of reaction mechanisms and rates, offering valuable tools in the field of chemical kinetics and molecular dynamics (Okamoto et al., 1983).
  • Advanced Polymer Materials :

    • This compound has been used in the synthesis of poly(aryl-ether-ketones), contributing to the development of advanced polymer materials with potential applications in various industrial sectors. These materials exhibit unique properties like high thermal stability and mechanical strength (Ritter et al., 1993).
  • Electrochemical DNA Sensing :

    • Derivatives of this compound have been used in electrochemical DNA sensing, demonstrating enhanced binding to intact DNA. This application is significant in the field of biotechnology and genetic analysis, offering sensitive and selective methods for DNA detection (Takenaka et al., 2000).
  • Antioxidant Research :

    • Studies on naphthalene diols, including this compound, have revealed their potential as antioxidants. Their intramolecular hydrogen bonding and reactivity make them effective in scavenging free radicals, suggesting applications in pharmaceuticals and materials science (Foti et al., 2002).

Safety and Hazards

1,5-Naphthalenedithiol is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid eating, drinking, or smoking when using this product, and to wear protective gloves and eye protection . If swallowed or in case of skin or eye contact, medical advice should be sought .

Future Directions

While specific future directions for 1,5-Naphthalenedithiol are not detailed in the search results, the compound is a potent bioactive chemical and is used as an antidote for heavy metal contamination . Its efficacy is particularly high in tackling intoxication instigated by lead and mercury .

Properties

IUPAC Name

naphthalene-1,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPAGLBSROJFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2S)C(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201361
Record name 1,5-Naphthalenedithiol
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Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-88-2
Record name 1,5-Naphthalenedithiol
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Record name 1,5-NAPHTHALENEDITHIOL
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Record name 1,5-Naphthalenedithiol
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Record name 1,5-Naphthalenedithiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,5-naphthalenedithiol in chemical synthesis?

A1: While the abstract itself doesn't delve into specific applications, this compound, like other dithiol compounds, is often used as a building block in organic synthesis. These compounds are particularly important in forming macrocyclic structures and polymers, including those with potential applications in material science and nanotechnology.

Q2: What synthesis method is highlighted in the abstract for producing this compound?

A2: The abstract specifically mentions the use of "zinc amalgam" [] for the production of this compound. This suggests a reduction reaction is involved in the synthesis process.

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